molecular formula C23H25N5O3 B2533014 N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 887224-28-4

N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Katalognummer B2533014
CAS-Nummer: 887224-28-4
Molekulargewicht: 419.485
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a derivative of the 1,2,4-triazolo[4,3-a]quinazolin-5-one scaffold. This class of compounds has been extensively studied due to their potential pharmacological properties, including anticancer and antihistaminic activities. The compound of interest is structurally related to the derivatives synthesized in the provided studies, which have shown significant biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]quinazolin-5-one derivatives involves cyclization reactions of hydrazinoquinazolinones with various one-carbon donors. The starting materials for these syntheses are typically derived from substituted anilines, such as 2-methyl aniline or 3-methylaniline, through innovative synthetic routes . The synthesis of the specific compound would likely follow a similar synthetic strategy, involving the construction of the triazoloquinazolinone core followed by the introduction of the appropriate side chains.

Molecular Structure Analysis

The molecular structure of N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide would feature a triazoloquinazolinone core with a 4-methylbenzyl group and a 2-methoxyethylpropanamide side chain. The presence of these groups would influence the compound's electronic distribution, conformational dynamics, and potential for intermolecular interactions, which are crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of triazoloquinazolinone derivatives is influenced by the electron-donating and electron-withdrawing groups attached to the core structure. The urea derivatives synthesized in one of the studies were obtained by reacting the triazoloquinazolinone amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA). Similar reactivity patterns could be expected for the compound , with its functional groups participating in reactions relevant to its pharmacological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxyethyl and 4-methylbenzyl groups would affect its lipophilicity, solubility, and overall pharmacokinetic profile. The triazoloquinazolinone core is likely to contribute to the compound's stability and ability to interact with biological targets. The specific properties of the compound would need to be empirically determined to fully understand its behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Research has shown that triazoloquinazolinone-based compounds, similar in structure to N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, act as potent inhibitors of tubulin assembly, exhibiting significant anticancer activity across a wide range of cancer cell lines. These compounds, notably derivatives like the 3-hydroxy-4-methoxy derivatives, disrupt the vasculature of tumors, highlighting their potential as vascular disrupting agents alongside their tubulin inhibitory functions. Such properties make them promising candidates for anticancer therapies, offering a dual mechanism of action against tumor progression and metastasis (Driowya et al., 2016).

Anticancer Activity

Further research into 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a core structure with the compound , has identified their potential in meeting structural requirements essential for anticancer activity. Various derivatives have been synthesized and tested for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing significant cytotoxic effects. This underlines the compound's relevance in developing new anticancer medications, particularly those targeting specific cancer types with high precision and efficacy (Reddy et al., 2015).

H1-Antihistaminic Agents

A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, akin to N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, were synthesized and tested for their in vivo H1-antihistaminic activity. These compounds have shown promising results in protecting animals from histamine-induced bronchospasm, with some derivatives outperforming standard H1-antihistaminic agents in both potency and reduced sedation, indicating potential for the development of new H1-antihistaminic drugs (Alagarsamy et al., 2009).

Eigenschaften

IUPAC Name

N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-16-7-9-17(10-8-16)15-27-22(30)18-5-3-4-6-19(18)28-20(25-26-23(27)28)11-12-21(29)24-13-14-31-2/h3-10H,11-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDYPJLAMINLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.